

# 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride physical and chemical properties

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## Compound of Interest

Compound Name: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

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## An In-Depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride** (6-MeO-THIQ HCl). As a key structural motif in a multitude of natural products and synthetic compounds, the tetrahydroisoquinoline (THIQ) scaffold is of significant interest to researchers in medicinal chemistry and drug development.<sup>[1]</sup> This document consolidates critical data on the compound's identity, physicochemical characteristics, spectral profile, synthesis, and analytical procedures. Furthermore, it offers field-proven insights into its handling, stability, and applications as a pivotal intermediate in the synthesis of pharmacologically active molecules. This guide is intended to serve as an essential resource for scientists and professionals engaged in neuroscience, oncology, and infectious disease research, enabling a deeper understanding and more effective utilization of this versatile chemical entity.

### Chemical Identity and Core Properties

**6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride** is the salt form of the parent compound, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. The hydrochloride form generally

enhances aqueous solubility and stability, making it more amenable for use in biological assays and certain synthetic applications.<sup>[1]</sup> The core structure is a bicyclic system consisting of a benzene ring fused to a dihydrogenated pyridine ring, with a methoxy substituent on the aromatic portion. This scaffold is a foundational element in many isoquinoline alkaloids with diverse biological activities.<sup>[1]</sup>

## Physicochemical Data

The fundamental physical and chemical properties of both the hydrochloride salt and the corresponding free base are summarized below for comparative analysis.

Property	6-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl	6-Methoxy-1,2,3,4-tetrahydroisoquinoline (Free Base)	Reference(s)
CAS Number	57196-62-0	42923-77-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>14</sub> CINO	C <sub>10</sub> H <sub>13</sub> NO	<a href="#">[2]</a>
Molecular Weight	199.68 g/mol	163.22 g/mol	<a href="#">[2]</a>
Appearance	White to off-white solid	Pale yellow to yellow semi-solid/oil	<a href="#">[2]</a>
Melting Point	Data not available	~64 °C (estimated); 37-41 °C (for related quinoline)	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	Not applicable	144 °C @ 9 mmHg	<a href="#">[5]</a>
Water Solubility	Enhanced solubility (data not quantified)	3544.17 mg/L	<a href="#">[3]</a>
Other Solubilities	---	Slightly soluble in Chloroform and Methanol	<a href="#">[5]</a>
pKa (Predicted)	Not applicable	10.02 ± 0.20	

Note: An experimental melting point for the hydrochloride salt is not consistently reported in publicly available literature. Researchers should perform this characterization as part of their

initial analysis.

## Spectroscopic and Analytical Profile

A thorough understanding of the spectroscopic signature of 6-MeO-THIQ is crucial for its identification, purity assessment, and structural confirmation during synthesis and analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information. The following data corresponds to the free base form in a deuterated chloroform ( $\text{CDCl}_3$ ) solvent.

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, aliphatic, and methoxy protons.
  - $\delta$  6.94 (d,  $J=8.0$  Hz, 1H): Aromatic proton on C5, ortho-coupled to the proton on C4a (within the ring system).
  - $\delta$  6.71 (d,  $J=8.0$  Hz, 1H): Aromatic proton on C7, meta-coupled to the proton on C5.
  - $\delta$  6.63 (s, 1H): Aromatic proton on C8, appearing as a singlet due to the lack of adjacent protons.
  - $\delta$  4.00 (s, 2H): Methylene protons at the C1 position of the isoquinoline ring.
  - $\delta$  3.78 (s, 3H): Protons of the methoxy group (-OCH<sub>3</sub>).
  - $\delta$  3.16 (t,  $J=5.6$  Hz, 2H): Methylene protons at the C3 position.
  - $\delta$  2.83 (t,  $J=5.2$  Hz, 2H): Methylene protons at the C4 position.
- $^{13}\text{C}$  NMR (Expected Shifts): Based on the structure and established chemical shift ranges, the following approximate signals are expected for the carbon atoms.[6][7]
  - ~158 ppm: C6 (aromatic carbon attached to the methoxy group).
  - ~112-130 ppm: Aromatic carbons (C5, C7, C8, C4a, C8a).
  - ~55 ppm: Methoxy carbon (-OCH<sub>3</sub>).

- ~40-50 ppm: Aliphatic carbons of the heterocyclic ring (C1, C3, C4).

## Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) of the free base typically shows a prominent ion corresponding to the molecular weight.

- Expected Fragmentation: The primary ion observed is often the molecular ion ( $M^+$ ) at  $m/z = 163$ . A significant fragment is commonly observed at  $m/z = 162$ , resulting from the loss of a hydrogen atom.<sup>[2]</sup> Further fragmentation would likely involve cleavage of the tetrahydroisoquinoline ring, a characteristic pattern for this class of compounds.

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

- Expected Absorption Bands ( $\text{cm}^{-1}$ ):
  - 3300-3400  $\text{cm}^{-1}$  (broad): N-H stretch of the secondary amine.
  - 3000-3100  $\text{cm}^{-1}$ : Aromatic C-H stretch.
  - 2850-2950  $\text{cm}^{-1}$ : Aliphatic C-H stretch from the methylene and methoxy groups.<sup>[8]</sup>
  - ~1610, 1500, 1450  $\text{cm}^{-1}$ : Aromatic C=C ring stretching vibrations.
  - ~1250  $\text{cm}^{-1}$ : Asymmetric C-O-C stretch of the aryl ether.
  - ~1030  $\text{cm}^{-1}$ : Symmetric C-O-C stretch.

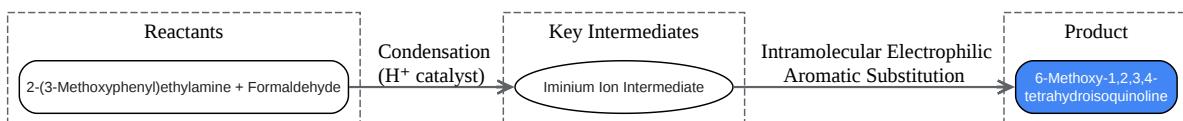
## Synthesis and Chemical Reactivity

The synthesis of 6-MeO-THIQ is most classically achieved through the Pictet-Spengler reaction, a robust and widely used method for constructing the tetrahydroisoquinoline core.

## The Pictet-Spengler Reaction

This reaction involves the condensation of a  $\beta$ -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[9]

- Mechanism Rationale: The starting material is 2-(3-methoxyphenyl)ethylamine. The electron-donating nature of the methoxy group activates the aromatic ring, facilitating the electrophilic cyclization step. The reaction with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) under acidic conditions generates an intermediate iminium ion, which is the key electrophile that attacks the aromatic ring to form the new six-membered ring.



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**Fig. 1:** Simplified workflow of the Pictet-Spengler synthesis.

## Stability and Storage

- Hydrochloride Salt: The salt form is generally stable under standard laboratory conditions. It should be stored in a tightly sealed container, protected from moisture and light, at recommended temperatures of -20°C for long-term storage.[2]
- Free Base: The free base is an amine and can be susceptible to oxidation over time. It is best stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[5]

## Experimental Protocols

The following protocols are provided as validated starting points for the analysis of 6-MeO-THIQ HCl. Optimization may be required based on specific instrumentation and sample matrices.

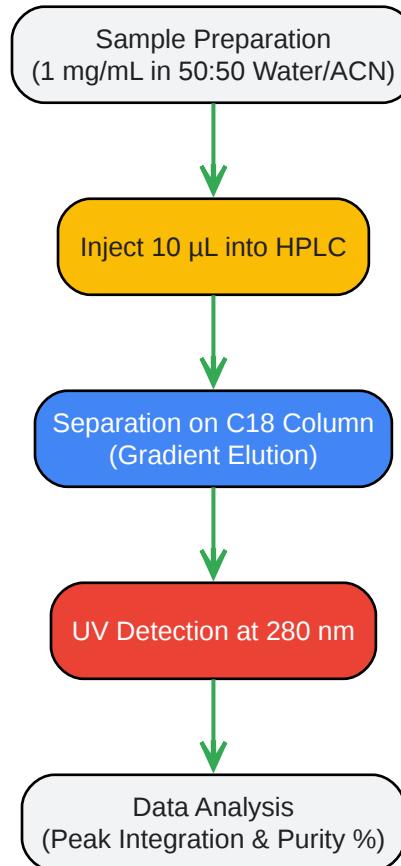
## Protocol: Purity Assessment by Reverse-Phase HPLC

This method is designed to provide a baseline for assessing the purity of 6-MeO-THIQ HCl.

The use of a C8 or C18 column is standard for retaining small molecules of this polarity.

- Instrumentation: Standard HPLC system with UV detector.
- Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
  - Rationale: Formic acid is a volatile modifier compatible with mass spectrometry and helps to protonate the amine, leading to sharper peak shapes.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Rationale: Acetonitrile is a common organic solvent for reverse-phase chromatography, providing good elution strength for this compound.
- Gradient Elution:
  - 0-2 min: 5% B
  - 2-15 min: 5% to 95% B
  - 15-18 min: 95% B
  - 18-19 min: 95% to 5% B
  - 19-25 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
  - Rationale: The benzene ring provides strong UV absorbance, with a maximum typically around this wavelength.
- Injection Volume: 10  $\mu$ L.

- Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 1 mg/mL.



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**Fig. 2:** General workflow for HPLC purity analysis.

## Applications in Research and Drug Development

6-MeO-THIQ HCl is not typically an end-product therapeutic agent but rather a critical building block for more complex molecules. Its structure is a privileged scaffold in medicinal chemistry.

- Neuropharmacology: The THIQ nucleus is present in compounds that interact with a wide range of central nervous system targets. Derivatives are explored for their potential in treating neurological and psychiatric disorders.[1]
- Anticancer Research: Many synthetic THIQ derivatives have been evaluated for their anticancer properties, demonstrating the utility of this scaffold in developing novel

antineoplastic agents.

- **Antimicrobial and Antiviral Agents:** The versatile THIQ core has been functionalized to create compounds with activity against various pathogens, including bacteria and viruses.[\[1\]](#)

## Safety and Handling

As a chemical intermediate, proper handling procedures must be followed to ensure laboratory safety.

- **Hazard Identification:** The compound is classified as an irritant.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- **Recommended Precautions:**
  - Work in a well-ventilated area or chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
  - Avoid breathing dust.
  - Wash hands thoroughly after handling.

## Conclusion

**6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride** is a compound of significant value to the scientific research community. Its well-defined chemical structure, coupled with its versatile reactivity, makes it an indispensable starting material for the synthesis of a wide array of biologically active molecules. This guide has provided a detailed compilation of its physical and chemical properties, spectroscopic data, and practical experimental protocols. By leveraging this information, researchers can confidently and efficiently incorporate this key

intermediate into their drug discovery and development pipelines, accelerating the path toward novel therapeutics.

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